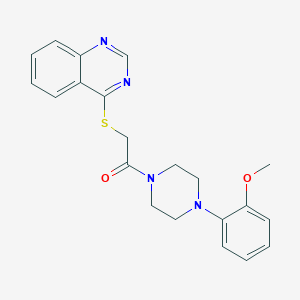

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone

Description

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone is a piperazine-ethanone derivative featuring a 2-methoxyphenyl group on the piperazine ring and a quinazolin-4-ylthio substituent linked via an ethanone bridge. Piperazine-ethanone derivatives are widely explored for CNS disorders, antiproliferative effects, and antimicrobial applications due to their modular pharmacophoric design .

Properties

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-quinazolin-4-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-27-19-9-5-4-8-18(19)24-10-12-25(13-11-24)20(26)14-28-21-16-6-2-3-7-17(16)22-15-23-21/h2-9,15H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHFPPPRCNXDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative by reacting 2-methoxyphenylamine with piperazine under controlled conditions. This intermediate is then reacted with 2-chloroquinazoline in the presence of a base to form the quinazolinylthioethanone structure. The reaction conditions often include solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, altering the compound’s properties.

Reduction: The quinazoline ring can be reduced under specific conditions to yield different derivatives.

Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the quinazoline ring can produce a dihydroquinazoline compound.

Scientific Research Applications

Chemical Properties and Structure

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone has a complex structure that contributes to its diverse biological activities. The molecular formula is with a molecular weight of 405.49 g/mol. The compound features a quinazoline core, which is known for various pharmacological effects.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of quinazoline derivatives. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative stress. For instance, research indicates that specific structural modifications can enhance antioxidant activity significantly, suggesting that derivatives of this compound may also exhibit similar properties .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In particular, quinazoline-based compounds have shown promise as inhibitors of specific kinases involved in tumor growth and metastasis .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have demonstrated activity as serotonin receptor modulators, which could be beneficial in treating psychiatric disorders such as depression and anxiety .

Case Study 1: Antioxidant Evaluation

A study conducted on related quinazoline derivatives revealed that compounds with hydroxyl substituents exhibited superior antioxidant properties compared to those without . This finding underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Efficacy

In vitro studies have shown that certain quinazoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For example, a derivative structurally akin to this compound was tested against breast cancer cell lines, resulting in significant cell death at micromolar concentrations .

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the quinazoline moiety may inhibit certain enzymes. These interactions can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Antipsychotic Piperazine-Ethanone Derivatives

Key Compounds :

- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c)

- 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k)

Structural Similarities :

- Both share the 4-substituted phenylpiperazine motif.

- The ethanone linker connects the piperazine to a biphenyl (3c, 3k) instead of quinazolinylthio (target compound).

Pharmacological Findings :

- QSAR models identified QPlogBB (blood-brain barrier permeability) and electron affinity (EA) as critical descriptors for antidopaminergic activity. The target compound’s quinazolinylthio group may enhance receptor binding or metabolic stability compared to biphenyl analogs .

Table 1: Comparison of Antipsychotic Piperazine-Ethanones

Antiproliferative Sulfonylpiperazine-Ethanones

Key Compounds :

- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone analogs (e.g., 7e, 7f, 7q)

Structural Differences :

Pharmacological Findings :

- Compounds like 7q (4-trifluoromethylphenylsulfonylpiperazine) showed moderate antiproliferative activity, suggesting that electron-withdrawing groups enhance efficacy.

Table 2: Antiproliferative Piperazine-Ethanones

Antimicrobial and Antifungal Derivatives

Key Compounds :

- Nitroimidazole-piperazine-ethanones (e.g., Compound 10)

- APEHQ metal complexes (e.g., Cu-APEHQ)

Structural Features :

Pharmacological Findings :

- Compound 10 (naphthalene sulphonyl derivative) exhibited antimicrobial activity via nitroimidazole targeting .

- APEHQ and its metal complexes showed enhanced antifungal activity compared to the parent ligand, highlighting the role of metal coordination in bioactivity .

Table 3: Antimicrobial Piperazine-Ethanones

Mechanistic Insights and QSAR Trends

- Electron Affinity (EA) : Higher EA correlates with antidopaminergic activity in biphenyl analogs, suggesting electron-deficient aromatic systems enhance receptor binding .

- QPlogBB : Biphenyl derivatives with optimal logBB values showed improved CNS penetration. The target compound’s quinazolinylthio group may alter lipophilicity, affecting bioavailability .

- Synthetic Flexibility: Ethanol-triethylamine mediated nucleophilic substitution (e.g., tetrazole-thiol coupling) is a common strategy for ethanone-linked heterocycles .

Biological Activity

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 368.49 g/mol. Its structure includes a piperazine ring and a quinazoline moiety, which are known to contribute to various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O2S |

| Molecular Weight | 368.49 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound can be attributed to its interaction with several biological targets:

- Serotonin Receptors : The compound has shown affinity for serotonin 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders. Binding studies have demonstrated nanomolar affinities, indicating strong potential as an anxiolytic agent .

- Neurotensin Receptors : It also interacts with neurotensin receptors, which play a role in pain modulation and neuroendocrine functions. This interaction suggests potential applications in pain management .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

- Antioxidant Activity : Research indicates that the compound exhibits antioxidant properties, which may protect against oxidative stress-related damage in neuronal cells .

- Neuroprotective Effects : In vitro studies have demonstrated that it can protect neuronal cells from glutamate-induced toxicity, suggesting potential use in neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in cellular models, indicating its potential as an anti-inflammatory agent .

Study 1: Neuroprotective Effects in PC12 Cells

A study evaluated the protective effects of the compound on PC12 cells subjected to glutamate-induced neurotoxicity. The results indicated that treatment with the compound significantly reduced cell death and preserved cellular integrity, highlighting its neuroprotective capabilities.

Study 2: Pain Modulation via Neurotensin Receptors

Another investigation focused on the analgesic effects mediated through neurotensin receptor activation. The compound was administered in animal models, resulting in significant pain relief compared to control groups, supporting its role as a potential analgesic.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone and its analogs?

- Methodology : The compound and its derivatives are typically synthesized via nucleophilic substitution or Michael addition reactions. For example:

- Reflux with nucleophiles : Refluxing arylpiperazine intermediates with quinazolin-4-thiol derivatives in ethanol or acetic acid, followed by ice-water quenching and filtration .

- Electrochemical synthesis : Oxidation of piperazine-acetophenone precursors in the presence of thiol-containing nucleophiles (e.g., 2-mercaptobenzothiazole) to form disubstituted ethanones via Michael addition .

- Key reagents : Ethanolic solutions, acetic acid, and electrochemical cells with platinum electrodes.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures.

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm, quinazoline aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H] peaks matching theoretical values) .

- Melting Point Analysis : Used to assess purity (e.g., derivatives with antiproliferative activity show sharp melting points between 120–238°C) .

Q. What in vitro assays evaluate the antipsychotic potential of this compound?

- Anti-dopaminergic activity : Radioligand displacement assays using D-dopamine receptors (IC values < 100 nM in derivatives) .

- Anti-serotonergic activity : Competitive binding studies with 5-HT receptors (reported values < 50 nM) .

- Catalepsy induction assays : Rodent models to assess extrapyramidal side effects (lower catalepsy correlates with atypical antipsychotic profiles) .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound's antipsychotic activity?

- Descriptor selection : Use quantum-chemical parameters (e.g., electron affinity, EA) and pharmacokinetic descriptors (e.g., QPlogBB for blood-brain barrier penetration) .

- Model validation : Comparative analysis of 14 derivatives showed between predicted and observed anti-dopaminergic activity .

- Optimization strategy :

-

Increase electron-withdrawing groups on the arylpiperazine moiety to enhance receptor affinity.

-

Balance logP values (3–5) to improve CNS penetration while minimizing off-target effects.

Table 1 : Key QSAR Descriptors and Activity Correlation

Descriptor Correlation with Activity QPlogBB Positive () Electron Affinity Negative ()

Q. How can structural discrepancies in synthesized derivatives be resolved using crystallography?

- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., piperazine ring puckering and quinazoline-thioether dihedral angles) .

- Case study : A triazole analog (C) showed dimeric packing via π-π stacking and hydrogen bonding, explaining its moderate fungicidal activity .

- Validation : Compare experimental vs. DFT-calculated bond lengths (< 0.02 Å deviation confirms accuracy) .

Q. What strategies address contradictions between in vitro and in vivo pharmacological data?

- Metabolic stability assays : Liver microsome studies to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .

- Prodrug design : Mask polar groups (e.g., hydroxyl or thioether) with acetyl or tert-butyl esters to enhance bioavailability .

- Species-specific differences : Use transgenic rodent models expressing human CYP3A4/MDR1 to reconcile interspecies variability .

Q. How do quinazolin-4-ylthio and 2-methoxyphenylpiperazine moieties influence receptor binding?

- Pharmacophore mapping :

- The 2-methoxyphenyl group enhances serotonin receptor (5-HT) binding via hydrophobic interactions.

- Quinazolin-4-ylthio acts as a hydrogen bond acceptor with dopamine D receptors .

Data Contradiction Analysis

Q. How to resolve conflicting reports on catalepsy induction across derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.